4-(dimethylphosphoryl)pyrimidin-2-amine
Description
Properties
CAS No. |
2639424-58-9 |
|---|---|
Molecular Formula |
C6H10N3OP |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyrimidine Precursors
A common starting material is 2,4,5-trichloropyrimidine, where sequential substitutions at positions 4 and 2 enable controlled functionalization. The dimethylphosphoryl group is typically introduced first at position 4 via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For example, reacting 2,4,5-trichloropyrimidine with dimethylphosphine oxide (DMPO) under palladium catalysis yields 4-(dimethylphosphoryl)-2,5-dichloropyrimidine. Subsequent amination at position 2 using ammonia or amines completes the synthesis.
Solvent and Base Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for SNAr, while bases such as sodium hydride or potassium carbonate facilitate deprotonation of the phosphorus nucleophile. Elevated temperatures (80–120°C) are often required to overcome the aromatic ring’s electron-deficient nature.
Palladium-Catalyzed Coupling Methods
Suzuki-Miyaura and Buchwald-Hartwig Adaptations
While Suzuki-Miyaura coupling is less common for phosphoryl groups, modified protocols using Pd/C or Pd(OAc)₂ with ligands like xantphos enable efficient C-P bond formation. For instance, a Pd-catalyzed coupling between 2,4-dichloropyrimidine and DMPO in toluene at 100°C achieves 75% yield for the phosphorylated intermediate. Subsequent Buchwald-Hartwig amination introduces the amine group at position 2 using aryl bromides and sodium tert-butoxide.
Ligand and Catalyst Systems
Xantphos and dppp (1,3-bis(diphenylphosphino)propane) ligands improve catalytic activity by stabilizing Pd intermediates. Dichlorobis(triphenylphosphine)Pd(II) is preferred for its stability and selectivity in coupling reactions. For example, a xantphos-Pd system achieves 52–56% yields in analogous pyrimidine aminations.
Protective Group Strategies
Temporary Amine Protection
To prevent undesired side reactions during phosphorylation, the amine at position 2 is often protected as a tert-butyloxycarbonyl (BOC) group. After phosphorylation, acidic deprotection (e.g., HCl in dioxane) regenerates the free amine. This approach is critical when phosphorylation reagents are incompatible with free amines.
Phosphoryl Group Stability
Comparative Analysis of Synthetic Routes
Yield and Scalability
Cost and Practicality
Pd-catalyzed methods, while efficient, require expensive catalysts and ligands. In contrast, SNAr routes are cost-effective but suffer from lower regioselectivity. Industrial-scale syntheses favor Pd systems due to reproducibility and reduced purification steps.
Experimental Procedures and Optimization
Large-Scale Phosphorylation
A representative procedure from involves:
-
Coupling Reaction : 2,4,5-Trichloropyrimidine (1.0 equiv), DMPO (1.2 equiv), Pd/C (5 mol%), and K₂CO₃ (2.0 equiv) in toluene at 100°C for 12 hours.
-
Amination : The phosphorylated intermediate (1.0 equiv) reacts with aqueous NH₃ (5.0 equiv) in DMF at 80°C for 6 hours.
Workup includes extraction with ethyl acetate and column chromatography (silica gel, hexane/EtOAc).
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The amino group in the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphoryl oxides, while reduction can produce phosphine derivatives[3][3].
Scientific Research Applications
4-(Dimethylphosphoryl)pyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylphosphoryl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cellular functions and processes .
Comparison with Similar Compounds
Comparison with Similar Pyrimidin-2-amine Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro, nitro, and fluoro substituents enhance antimicrobial and antimycobacterial activities by improving target binding . The dimethylphosphoryl group in 4-(dimethylphosphoryl)pyrimidin-2-amine, being an EWG, may similarly enhance bioactivity.
- Hydrogen-Bonding Capacity: The furan and morpholine groups in related compounds facilitate hydrogen bonding, critical for molecular recognition . The phosphoryl group’s ability to act as both a hydrogen-bond acceptor and donor could further optimize binding interactions.
- Bulk and Solubility : Morpholine and indole substituents improve solubility and membrane permeability . The dimethylphosphoryl group’s polar nature may balance hydrophobicity and solubility.
Crystallographic and Quantum Chemical Insights :
- Crystal Packing : Halogenated derivatives (e.g., 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine) exhibit intermolecular N–H···N and C–H···π interactions, stabilizing their structures .
- Hydrogen-Bonding Sites : Quantum studies on 4-(4-halo-phenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives show that EWGs like Cl and Br increase electron density at nitrogen sites, enhancing hydrogen-bond acceptor strength .
Pharmacological Potential
- Antimicrobial Activity: Electron-withdrawing substituents (e.g., Cl, NO₂) correlate with enhanced activity against Gram-positive bacteria and fungi . The dimethylphosphoryl group’s electronic effects may mimic these trends.
- Anticancer Activity : Indole- and morpholine-substituted pyrimidin-2-amine derivatives show IC₅₀ values in the micromolar range against cancer cell lines (e.g., HCT-116) .
- Anti-Inflammatory Activity : Indole-pyrimidin-2-amine hybrids exhibit ~80% inhibition in inflammation models, comparable to indomethacin .
Q & A
Q. What are the standard synthetic routes for 4-(dimethylphosphoryl)pyrimidin-2-amine, and how are key intermediates characterized?
A common approach involves condensation of phosphorylated ketones with guanidine derivatives under basic conditions. For example, similar pyrimidin-2-amine syntheses use guanidine nitrate and lithium hydroxide in ethanol under reflux, followed by purification via column chromatography . Key intermediates (e.g., enones or halogenated precursors) are characterized using -NMR, -NMR, and LC-MS to confirm regioselectivity and purity .
Q. How can researchers confirm the molecular structure of this compound experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogs like 4-(3-bromophenyl)pyrimidin-2-amine, which revealed hydrogen bonding (N–H···N) and π-π stacking interactions critical for stability . Alternatively, high-resolution mass spectrometry (HRMS) and IR spectroscopy validate functional groups like the phosphoryl moiety .
Q. What analytical techniques are recommended for assessing purity and stability during synthesis?
Reverse-phase HPLC with UV detection (e.g., at 254 nm) is used to monitor reaction progress. Thermal stability can be evaluated via differential scanning calorimetry (DSC), while hydrolytic stability is tested under accelerated conditions (e.g., pH 7.4 buffer at 40°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic variation of solvents (e.g., DMF vs. ethanol), catalysts (e.g., FeO-MCM-41), and temperature (80–120°C) can enhance efficiency. For example, continuous flow reactors reduce side reactions in phosphorylated pyrimidine syntheses by ensuring precise control over residence time and mixing . DOE (Design of Experiments) methodologies help identify critical parameters like molar ratios of guanidine to enones .
Q. What strategies resolve contradictions in reported biological activity data for phosphorylated pyrimidine derivatives?
Dose-response studies (e.g., IC assays) and orthogonal assays (e.g., SPR for binding affinity) clarify potency discrepancies. For instance, conflicting enzyme inhibition data may arise from assay pH or co-solvents; standardizing conditions (e.g., 10% DMSO in PBS) minimizes variability . Meta-analyses of structural analogs, such as trifluoromethyl-substituted pyrimidines, can also contextualize results .
Q. How can researchers elucidate the mechanism of action of this compound in biological systems?
Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like HMRGX1 receptors. Mutagenesis studies (e.g., alanine scanning) validate key residues involved in binding. For example, pyrimidine derivatives with morpholine substituents showed enhanced receptor affinity via hydrophobic interactions .
Q. What methodologies are suitable for developing a cytotoxicity profile for this compound?
The sulforhodamine B (SRB) assay is widely used for high-throughput cytotoxicity screening. It quantifies cellular protein content after 48–72 hours of exposure, with IC values calculated using nonlinear regression. Comparatively, Annexin V/PI flow cytometry distinguishes apoptosis from necrosis .
Q. How can crystallographic data inform formulation strategies for this compound?
Crystal packing analysis (e.g., via Mercury software) identifies polymorphs and predicts solubility. For example, hydrogen-bonded dimers in 4-(3-bromophenyl)pyrimidin-2-amine suggest poor aqueous solubility, prompting co-crystallization with cyclodextrins or salt formation .
Q. What approaches are used to establish structure-activity relationships (SAR) for phosphorylated pyrimidines?
Systematic substitution at the 4- and 6-positions with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups is paired with biological testing. QSAR models incorporating Hammett constants (σ) and logP values correlate electronic effects with activity .
Q. How should researchers handle hazardous intermediates during large-scale synthesis?
Chlorinated or sulfonated intermediates require glove boxes and scrubbers to mitigate exposure. Safety protocols from analogs like 4,6-diphenylpyrimidin-2-amine recommend PPE (nitrile gloves, respirators) and inert atmospheres for air-sensitive steps .
Q. What computational tools predict the pharmacokinetic properties of this compound?
SwissADME or ADMETlab2.0 estimate logP, BBB permeability, and CYP450 interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) model blood-brain barrier penetration, critical for CNS-targeted derivatives .
Methodological Notes
- Data Contradictions : Cross-validate biological assays using multiple cell lines (e.g., HEK293 vs. HeLa) to exclude cell-type-specific artifacts .
- Synthetic Challenges : Phosphoryl groups may hydrolyze under acidic conditions; stabilize intermediates via tert-butyloxycarbonyl (Boc) protection .
- Advanced Characterization : Solid-state NMR and synchrotron XRD resolve amorphous vs. crystalline phase issues in formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
